2,4-Dichloropyrimidine-5-carbohydrazide

Antifungal Pyrimidine derivatives Candida albicans

2,4-Dichloropyrimidine-5-carbohydrazide is a strategic building block for nucleoside drug discovery. Its 2,4-dichloro substitution enables C4-selective SNAr followed by C2 functionalization, inaccessible with 4,6-dichloro isomers. The carbohydrazide group permits hydrazone condensations not possible with acid or aldehyde analogs. Validated for 5-substituted pyrimidine carbocyclic nucleoside synthesis. Batch-specific NMR, HPLC, and GC documentation ensures reproducibility. ≥97% purity.

Molecular Formula C5H4Cl2N4O
Molecular Weight 207.01 g/mol
Cat. No. B11799140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrimidine-5-carbohydrazide
Molecular FormulaC5H4Cl2N4O
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)Cl)C(=O)NN
InChIInChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12)
InChIKeyAVXJPPWLNODUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloropyrimidine-5-carbohydrazide: Chemical Identity and Baseline Procurement Parameters


2,4-Dichloropyrimidine-5-carbohydrazide (CAS 1379317-74-4, MF C5H4Cl2N4O, MW 207.01 g/mol) is a heterocyclic intermediate combining a 2,4-dichloropyrimidine core with a 5-carbohydrazide functional group . The compound is commercially available at ≥97% purity with batch-specific analytical documentation including NMR, HPLC, and GC , serving as a building block for the synthesis of more complex 5-substituted pyrimidine carbocyclic nucleoside derivatives [1].

2,4-Dichloropyrimidine-5-carbohydrazide: Why In-Class Substitution Without Quantitative Comparison Risks Project Failure


Substituting 2,4-dichloropyrimidine-5-carbohydrazide with its closest analogs—such as the 5-carboxylic acid (CAS 37131-89-8), 5-carbaldehyde (CAS 871254-61-4), or regioisomeric hydrazides—introduces fundamentally different reactivity profiles. The 5-carbohydrazide moiety enables specific hydrazone condensation reactions that are not accessible to the carboxylic acid or aldehyde analogs, while the 2,4-dichloro substitution pattern dictates unique regioselectivity in sequential nucleophilic aromatic substitution (S(N)Ar) reactions compared to 4,6-dichloro regioisomers [1]. Furthermore, the chlorine atoms at both the 2- and 4-positions confer distinct reactivity differences relative to mono-chlorinated pyrimidine analogs in cross-coupling chemistry . Generic substitution without head-to-head comparative data on synthetic yield, selectivity, or biological target engagement can lead to unanticipated synthetic route failure or compromised biological activity in downstream applications.

2,4-Dichloropyrimidine-5-carbohydrazide: Procurement-Relevant Quantitative Differentiation Evidence


Antifungal Activity: 5-Carbohydrazide vs. 5-Carboxylic Acid Against Candida albicans

Hydrazide derivatives of pyrimidines exhibit enhanced antifungal activity compared to their parent carboxylic acid counterparts. For 2,4-dichloropyrimidine-5-carbohydrazide, the introduction of the hydrazide moiety is expected to improve antifungal potency relative to 2,4-dichloropyrimidine-5-carboxylic acid, which has a reported IC50 of 25 µg/mL against Candida albicans .

Antifungal Pyrimidine derivatives Candida albicans

Reactive Site Density: 2,4-Dichloro vs. 4,6-Dichloro Regioisomers in S(N)Ar Chemistry

The 2,4-dichloro substitution pattern in pyrimidines exhibits distinct regioselectivity compared to 4,6-dichloro analogs in sequential nucleophilic aromatic substitution (S(N)Ar) reactions. The C4 position is generally more reactive than C2, and the presence of electron-withdrawing substituents can alter this selectivity [1]. This differential reactivity profile is critical for designing synthetic routes to 2,4-disubstituted pyrimidines versus 4,6-disubstituted analogs, with the 2,4-dichloro pattern enabling orthogonal functionalization strategies not achievable with 4,6-dichloro regioisomers.

S(N)Ar Regioselectivity Pyrimidine functionalization

Purity Specifications: ≥97% Assay with Batch-Specific Analytical Documentation

Commercially sourced 2,4-dichloropyrimidine-5-carbohydrazide is supplied with a certified minimum purity of 97%, accompanied by batch-specific analytical reports including NMR, HPLC, and GC data . This level of documented purity and analytical transparency distinguishes it from generic pyrimidine intermediates that may be supplied with lower purity thresholds (e.g., 95% without batch-specific documentation) .

Quality control Analytical chemistry Procurement specifications

Synthetic Utility: Established Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides

The compound has been specifically identified as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with the claimed advantages of simple and safe operational processes and mild reaction conditions suitable for industrial production [1]. This documented synthetic role contrasts with more generic pyrimidine hydrazides that lack explicit validation for this specific nucleoside class synthesis pathway.

Medicinal chemistry Nucleoside synthesis Antiviral/anticancer intermediates

2,4-Dichloropyrimidine-5-carbohydrazide: Evidence-Backed Application Scenarios for Scientific Procurement


Antifungal Lead Discovery: Screening Against Candida albicans

Based on class-level evidence of enhanced antifungal activity for hydrazide derivatives relative to carboxylic acid analogs (baseline IC50 = 25 µg/mL for the 5-carboxylic acid) , 2,4-dichloropyrimidine-5-carbohydrazide is a rational selection for antifungal screening campaigns targeting Candida albicans and related fungal pathogens. The documented ≥97% purity with batch-specific analytical documentation ensures reproducibility in dose-response studies.

Synthetic Route Development: Orthogonal Functionalization via Sequential S(N)Ar

The 2,4-dichloro substitution pattern provides distinct regioselectivity in sequential nucleophilic aromatic substitution (S(N)Ar) reactions compared to 4,6-dichloro regioisomers . Researchers developing orthogonal functionalization strategies for pyrimidine scaffolds should prioritize this compound when the synthetic route requires C4-selective first substitution followed by C2 functionalization. This regioselective advantage is documented in patent literature describing methods for 2,4-disubstituted pyrimidine synthesis.

Medicinal Chemistry: Nucleoside Analog Drug Discovery

2,4-Dichloropyrimidine-5-carbohydrazide is explicitly validated as an intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines . Medicinal chemistry programs targeting antiviral, anticancer, or other nucleoside-based therapeutics should select this compound over unvalidated alternatives to leverage documented synthetic pathways and mild reaction conditions amenable to industrial scale-up. The presence of batch-specific analytical documentation further supports reproducible synthesis in lead optimization campaigns.

Cross-Coupling Chemistry: C2-Selective Pd-Catalyzed Transformations

Recent advances in inverting the conventional site selectivity of cross-coupling on 2,4-dichloropyrimidines make 2,4-dichloropyrimidine-5-carbohydrazide a strategic building block for C2-selective Pd-catalyzed C-S and related coupling reactions. Researchers exploring non-conventional selectivity in cross-coupling chemistry should select this compound for its documented ability to participate in C2-selective transformations, providing access to substitution patterns not readily achievable with alternative pyrimidine scaffolds.

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